molecular formula C29H24N4O3 B11020154 6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B11020154
M. Wt: 476.5 g/mol
InChI Key: NYNLOGUUANMYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is a complex organic compound that features a unique combination of indole and quinazoline moieties

Properties

Molecular Formula

C29H24N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

6-[3-oxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C29H24N4O3/c34-26(31-15-13-19-18-7-3-5-11-23(18)30-24(19)17-31)14-16-32-27-20-8-1-2-9-21(20)29(36)33(27)25-12-6-4-10-22(25)28(32)35/h1-12,27,30H,13-17H2

InChI Key

NYNLOGUUANMYTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4C5C6=CC=CC=C6C(=O)N5C7=CC=CC=C7C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinazoline precursor under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxoindole derivatives, while reduction can produce hydroxyindole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 6-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(3-OXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPYL)-5H,6H,6AH,11H-ISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE lies in its combined indole and quinazoline moieties, which provide a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .

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